2-p-Tolyl-1H-benzoimidazole
Overview
Description
2-p-Tolyl-1H-benzoimidazole is an organic compound with the molecular formula C14H12N2 . It has an average mass of 208.258 Da and a monoisotopic mass of 208.100052 Da .
Synthesis Analysis
The synthesis of 2-p-Tolyl-1H-benzoimidazole can be achieved through several methods. One method involves the use of piperidine in ethanol under heating conditions . Another method uses diphosphorus tetraiodide in acetonitrile at 80°C in a sealed tube under an inert atmosphere . A third method involves the use of silphox [POCl3-n (SiO2)n, silica phosphinoxide] in N,N-dimethyl-formamide under microwave irradiation . Lastly, Amberlyst-15 can be used in water at 90°C for 2 hours under irradiation .Physical And Chemical Properties Analysis
2-p-Tolyl-1H-benzoimidazole has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.3±3.0 kJ/mol, and it has a flash point of 210.1±13.2 °C . The compound has an index of refraction of 1.671 and a molar refractivity of 66.0±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Drug Development and Biological Studies:
- El Foujji et al. (2021) investigated the biological importance of a benzimidazole derivative, which indicated the drug likeness behavior of the synthesized molecule through molecular docking interactions【El Foujji et al., 2021】.
- Zhao et al. (2015) studied benzimidazole-based Zn(II) complexes showing potential anticancer activity against human carcinoma cells【Zhao et al., 2015】.
- Barrett et al. (2011) characterized a benzimidazole-based molecule as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, showing promise for treating inflammation-induced anemia【Barrett et al., 2011】.
- Kim et al. (1996) explored benzimidazole derivatives as topoisomerase I poisons and for their cytotoxicity against human lymphoblast cell line【Kim et al., 1996】.
- Mann et al. (2001) synthesized a bisbenzimidazole compound showing potent growth inhibition and antitumor activity【Mann et al., 2001】.
Material Science and Chemistry:
- Kabir et al. (2010) presented 2-Pyridin-2-yl-1H-benzoimidazole as an efficient ligand for copper-catalyzed cross-coupling reactions, useful in organic synthesis【Kabir et al., 2010】.
- Hu et al. (2017) developed benzoimidazole containing materials for use in blue phosphorescent organic light-emitting diodes【Hu et al., 2017】.
- Huang et al. (2004) synthesized bis-cyclometalated iridium complexes with benzoimidazole ligands, showing high phosphorescence and potential for light-emitting devices【Huang et al., 2004】.
Other Applications:
- Zhao et al. (2017) synthesized benzimidazole-based Cu(II) complexes showing potent cytotoxicity toward carcinoma cells and potential as anticancer agents【Zhao et al., 2017】.
- Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, exploring their potential as corrosion inhibitors【Obot and Obi-Egbedi, 2010】.
- El-Meguid (2014) evaluated the antimicrobial activities of compounds containing benzoimidazole moiety, showing effectiveness against various bacteria and fungi【El-Meguid, 2014】.
properties
IUPAC Name |
2-(4-methylphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWQFYMPODDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352407 | |
Record name | 2-p-Tolyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Tolyl-1H-benzoimidazole | |
CAS RN |
120-03-6 | |
Record name | 2-p-Tolyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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